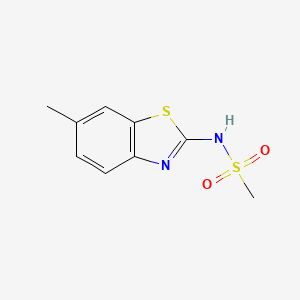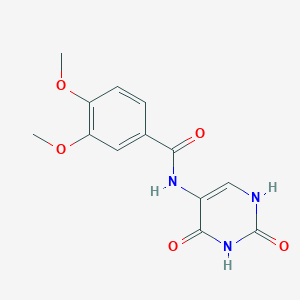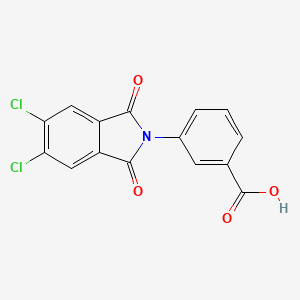
N-phenyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is a chemical compound that has attracted attention in scientific research due to its potential applications in various fields. This compound is also known as PPHT and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-phenyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide and its derivatives have been synthesized and characterized in various studies. These compounds, along with similar thiosemicarbazides, have been the subject of extensive research due to their complexation with metals and potential biological activities. For example, El‐Gammal et al. (2012) investigated the synthesis and characterization of Cu(II) complexes with similar thiosemicarbazides, highlighting the versatility of these compounds in forming metal complexes with potential applications in various fields, including material science and biology (El‐Gammal et al., 2012).
Antibacterial Activity
The antibacterial properties of these compounds have been a significant focus. For instance, Bhat et al. (2022) synthesized and characterized N-substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides and evaluated their antibacterial activity. This study demonstrates the potential of these compounds as effective antibacterial agents, especially against Gram-positive bacteria (Bhat et al., 2022).
Interaction with DNA
Research has also explored the interaction of these compounds with DNA, an important aspect in understanding their potential therapeutic applications. For instance, Muralisankar et al. (2016) studied the interaction of N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide with calf thymus DNA, revealing insights into their biological activities and potential applications in medicine (Muralisankar et al., 2016).
Applications in Sensing and Detection
These compounds have also been utilized in sensing and detection applications. For example, Casanueva Marenco et al. (2012) investigated the use of a derivative of N-phenyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide as a fluorescent sensor for iron detection. This study highlights the versatility of these compounds in analytical chemistry applications, particularly in the development of selective and sensitive sensors (Casanueva Marenco et al., 2012).
Propiedades
IUPAC Name |
1-phenyl-3-(pyridine-3-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c18-12(10-5-4-8-14-9-10)16-17-13(19)15-11-6-2-1-3-7-11/h1-9H,(H,16,18)(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQYTFJUWMJHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49723616 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-phenyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5567584.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5567593.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5567604.png)
![3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5567611.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5567615.png)
![4-methyl-N-[3-(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]benzamide](/img/structure/B5567621.png)

![methyl 3-{4-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5567628.png)

![2-butyl-8-(5-methoxy-2-furoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567647.png)
![5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5567658.png)
![3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5567671.png)
